Fantofarone (also known as SR 33557) is a synthetic organic compound belonging to the sulfone indolizine class of chemical compounds. [] It acts as a calcium channel antagonist, specifically targeting the L-type calcium channels. [, ] Fantofarone has been investigated for its potential cardiovascular effects and has been a valuable tool in scientific research to understand calcium channel function and related physiological processes. [, , , , , , ]
The synthesis of Fantofarone involves multiple steps, starting with the preparation of a radiolabeled precursor for tracing purposes. [] The process begins with the carbonation of isopropyl magnesium bromide using carbon-14 labeled carbon dioxide (¹⁴CO₂), yielding sodium [1-¹⁴C] isobutyrate. This compound is then converted to [1-¹⁴C] isobutyryl chloride, which undergoes a series of reactions including treatment with diazomethane and hydrogen bromide to produce 1-bromo 3 methyl [2-¹⁴C] 2-butanone. This key intermediate is then used to synthesize a radiolabeled indolizine derivative. Finally, following a synthetic route similar to the one used for unlabeled Fantofarone, the final [2-¹⁴C-indolizyl] Fantofarone is obtained with a specific radioactivity of 58.2 mCi/mmol. The overall yield for this multistep synthesis is 9.9% based on the starting material, [¹⁴C] BaCO₃. []
Although specific structural data and analyses are limited in the provided abstracts, Fantofarone's molecular structure belongs to the sulfone indolizine class. [] This information suggests the presence of an indolizine core structure, a sulfur atom double-bonded to two oxygen atoms (sulfone group), and potentially other substituents contributing to its specific pharmacological properties.
Fantofarone primarily exerts its biological effects by acting as a calcium channel antagonist, primarily targeting the L-type calcium channels. [, ] This means it inhibits the influx of calcium ions (Ca²⁺) through these channels, which are found in various cell types, including cardiac muscle cells and vascular smooth muscle cells. By blocking these channels, Fantofarone can reduce cardiac contractility, decrease heart rate, and promote vasodilation.
Interestingly, research suggests that Fantofarone might bind to a distinct site on the L-type calcium channel compared to other known calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines. [, ] This unique binding site could potentially explain some of its specific pharmacological effects and its potential for synergistic activity with other calcium channel blockers. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7